molecular formula C16H24N2O3 B4582128 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide

4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B4582128
M. Wt: 292.37 g/mol
InChI Key: RRQAEHWOHMNQRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, including compounds with morpholine groups and ethoxy functionalities, has been explored in detail. Researchers have prepared series of benzamides, evaluating their effects on biological activities and understanding the influence of different substituents on their potency and selectivity. For instance, the synthesis of 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides has been reported to investigate their gastrokinetic activity, highlighting the impact of N-4 substituents on the compound's activity (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been analyzed through various techniques, including X-ray diffraction and DFT calculations. This analysis helps in understanding the geometrical parameters, electronic properties, and the molecular electrostatic potential, which are crucial for predicting the reactivity and interactions of these compounds (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamides have been studied to explore their potential in synthesizing new compounds with desired properties. For instance, the oxidative acylation of secondary benzamides with aldehydes followed by intramolecular cyclization demonstrates a method for creating complex structures from simpler benzamide derivatives (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting points, and crystalline structure, are significant for their application in chemical and pharmacological fields. Studies on the crystal structure and stability of these compounds provide insights into their physical characteristics and how they can be manipulated for various uses.

Chemical Properties Analysis

The chemical properties of 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide and related compounds, such as reactivity, potential for interactions with biological molecules, and chemical stability, are pivotal for their application in drug development and other fields. The synthesis and evaluation of these compounds reveal their potential as inhibitors or activators of biological pathways, depending on their chemical structure and the presence of specific functional groups (Kiven et al., 2023).

Scientific Research Applications

Synthesis and Physicochemical Properties

A study on morpholinium-based ionic liquids, which are closely related to the morpholine moiety present in 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide, investigated their synthesis, physicochemical properties, toxicity, and biodegradability. This research suggests the potential for these compounds in green chemistry applications, particularly as solvents for biomass processing due to their moderate to low toxicity and biodegradability (Pernak et al., 2011).

Antimicrobial Activities

The antimicrobial properties of morpholine derivatives, which are structurally related to 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide, have been explored. For instance, novel 1,2,4-triazole derivatives containing the morpholine moiety demonstrated good to moderate antimicrobial activities against various microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Sahin et al., 2012).

Gastrokinetic Activity

Research on benzamide derivatives, including those with morpholine substituents, has shown significant gastrokinetic activity. These compounds have been evaluated for their effects on gastric emptying, revealing potential therapeutic applications in gastrointestinal motility disorders. Notably, certain benzamide derivatives exhibited potent in vivo gastric emptying activity without the undesirable dopamine D2 receptor antagonistic activity, which is a critical factor for their safety profile (Kato et al., 1992).

properties

IUPAC Name

4-ethoxy-3-methyl-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-21-15-5-4-14(12-13(15)2)16(19)17-6-7-18-8-10-20-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQAEHWOHMNQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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